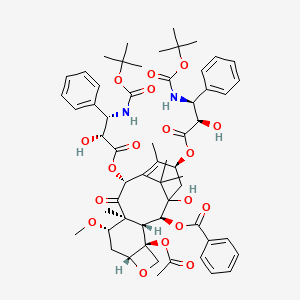
4,5-Dimethoxy-2-nitrobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethoxy-2-nitrobenzoyl chloride is an organic compound with the molecular formula C10H10ClNO6. It is a derivative of benzoyl chloride, featuring two methoxy groups and a nitro group on the benzene ring. This compound is commonly used as a reagent in organic synthesis, particularly in the protection of amines and hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,5-Dimethoxy-2-nitrobenzoyl chloride can be synthesized from 4,5-dimethoxy-2-nitrobenzoic acid. The typical method involves refluxing the acid with thionyl chloride (SOCl2) in the presence of a catalytic amount of dimethylformamide (DMF) at 65°C for 3 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of thionyl chloride and dimethylformamide, similar to laboratory synthesis. The reaction is typically carried out under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethoxy-2-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Substitution: Reactions with amines or alcohols typically occur in the presence of a base such as pyridine or triethylamine.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Major Products
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Amino Derivatives: Formed from the reduction of the nitro group.
Aplicaciones Científicas De Investigación
4,5-Dimethoxy-2-nitrobenzoyl chloride is used in various scientific research applications:
Mecanismo De Acción
The primary mechanism of action for 4,5-dimethoxy-2-nitrobenzoyl chloride involves its role as a protecting group. The compound forms a covalent bond with the target molecule, rendering it inactive. Upon exposure to light, the protecting group is cleaved, releasing the active molecule . This photolysis reaction is influenced by the electronic effects of the substituents on the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Another photolabile protecting reagent used in similar applications.
4-Nitrobenzoyl chloride: Used in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Uniqueness
4,5-Dimethoxy-2-nitrobenzoyl chloride is unique due to its dual methoxy groups, which enhance its solubility and reactivity compared to other benzoyl chlorides. Its photolabile nature makes it particularly valuable in applications requiring precise control over the activation of protected molecules.
Propiedades
IUPAC Name |
4,5-dimethoxy-2-nitrobenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-15-7-3-5(9(10)12)6(11(13)14)4-8(7)16-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBLFJAGRPFWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548041 |
Source


|
| Record name | 4,5-Dimethoxy-2-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29568-78-3 |
Source


|
| Record name | 4,5-Dimethoxy-2-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)



![(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide](/img/structure/B15292524.png)

![2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B15292529.png)
![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B15292531.png)





![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)
